3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURNROUZWRPFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738495 | |
| Record name | 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162791-82-4 | |
| Record name | 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-IODO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Rationale for Research on Halogenated Heterocyclic Systems in Drug Design
The introduction of halogen atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a potential drug candidate. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.netmdpi.com An estimated 70% of pharmaceutical products are based on heterocyclic structures, and the use of halogenation provides a powerful tool for late-stage functionalization and optimization of these molecules. dur.ac.uk
The Strategic Importance of Iodine Substitution for Reactivity and Binding
Among the halogens, iodine possesses unique properties that make it strategically important in drug design. The substitution of a hydrogen atom with iodine significantly increases the molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.netnih.gov Furthermore, the large, polarizable nature of the iodine atom allows it to form strong halogen bonds—a type of noncovalent interaction between the halogen and a nucleophilic site on a biological target like a protein. namiki-s.co.jp These interactions can enhance binding affinity and selectivity. researchgate.net Iodine is also used in various medical applications, from antiseptics to contrast agents for medical imaging and treatments for thyroid-related conditions. coherentmarketinsights.comwikipedia.orgyoutube.com
Unique Chemical Reactivity and Potential for Derivatization
The carbon-iodine bond on an aromatic heterocycle like 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a versatile synthetic handle. The iodine atom acts as an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This reactivity allows for the straightforward introduction of a wide range of substituents (e.g., aryl, alkyl, and alkynyl groups) at the 3-position of the pyrazolopyrimidine core. This capacity for late-stage derivatization makes the compound a valuable intermediate for synthesizing libraries of complex molecules to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.
Molecular Mechanisms of Action and Biological Target Identification
Kinase Inhibition as a Primary Mechanism of Action
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing kinase inhibitors. nih.govbiorxiv.org This is due to its structural similarity to adenine (B156593), which allows it to compete for the ATP-binding site of various kinases. Derivatives of this scaffold have been specifically designed to target the cyclin-dependent kinase (CDK) family, which is crucial for regulating the cell cycle and transcription. nih.govbiorxiv.org
Research has demonstrated that derivatives of the pyrazolo[4,3-d]pyrimidine scaffold are potent inhibitors of specific kinase families, most notably the cyclin-dependent kinases (CDKs).
CDK Inhibition : A trisubstituted pyrazolo[4,3-d]pyrimidine derivative, known as LGR6768, has been identified as a potent inhibitor of CDK7, with activity in the nanomolar range. nih.govbiorxiv.org This compound also demonstrates favorable selectivity across the broader CDK family and shows inhibitory action against CDK2. nih.govbiorxiv.org In cellular experiments, LGR6768 was shown to inhibit the phosphorylation of cell cycle CDKs, confirming its mechanism of action. nih.govbiorxiv.org
Currently, there is limited specific information available in the reviewed literature regarding the direct inhibitory activity of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine or its close derivatives against other major kinase families such as BTK, EGFR, Bcr-Abl, Src, FLT3, PI4K, p38 kinase, or PfCDPK4.
Table 1: Kinase Inhibition Profile of Pyrazolo[4,3-d]pyrimidine Derivatives
| Derivative | Target Kinase | Activity |
|---|---|---|
| LGR6768 | CDK7 | Nanomolar range inhibition nih.govbiorxiv.org |
| LGR6768 | CDK2 | Inhibitory activity observed nih.govbiorxiv.org |
The efficacy of pyrazolo[4,3-d]pyrimidine-based inhibitors stems from their specific interactions within the ATP-binding pocket of the target kinase. X-ray crystallography studies of the derivative LGR6768 in complex with CDK2 have revealed these interactions in detail. nih.govbiorxiv.org
The pyrazolo[4,3-d]pyrimidine core establishes conserved hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. nih.govbiorxiv.org Specifically, in molecular docking studies with CDK7, this core forms direct hydrogen bonds with the amino acid residues Asp92 and Met94. biorxiv.org The selectivity of LGR6768 for CDK7 over CDK2, despite the high conservation of the ATP-binding site, is attributed to a conformational difference in a biphenyl (B1667301) moiety attached to the inhibitor. biorxiv.org The active site of CDK7 is wider and more open, which better accommodates the specific conformation of the inhibitor's biphenyl group. biorxiv.org
The available scientific literature does not specify whether the kinase inhibition by the pyrazolo[4,3-d]pyrimidine derivative LGR6768 is reversible or irreversible.
Preclinical Pharmacological and Biological Assessments
In Vitro Cellular and Biochemical Activity Evaluations
The in vitro assessment of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives has unveiled a range of biological activities, particularly in the context of cancer and viral infections. These studies are crucial for understanding the compound's mechanism of action and its potential for further development.
Anti-Proliferative and Cytotoxicity Assays against Cancer Cell Lines
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant anti-proliferative and cytotoxic effects against various human cancer cell lines. These assays are fundamental in the initial screening for potential anticancer agents.
The cytotoxic activities of newly synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated against human lung (A549) and colon (HCT-116) cancer cell lines using an MTT assay. semanticscholar.org Notably, compounds 8 , 10 , 12a , and 12b exhibited potent anti-proliferative activities. semanticscholar.org Among these, compound 12b was the most promising, with IC₅₀ values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. semanticscholar.orgnih.gov Further studies have shown that other pyrazolo[3,4-d]pyrimidine derivatives also display high cytotoxic activity against Caco-2, HT1080, and HeLa cell lines, with IC₅₀ values in the micromolar range. mdpi.com For instance, pyrazolo[4,3-e] semanticscholar.orgmdpi.comtriazine derivatives have shown significant broad cytotoxic activity against PC-3 (prostate cancer), MCF-7 (breast cancer), H460 (non-small cell lung cancer), and Colo205 (colorectal adenocarcinoma) cell lines at low micromolar concentrations. researchgate.net
In a separate study, curcumin (B1669340) analogues incorporating a pyrazole (B372694) ring displayed cytotoxicity against PC-3, MCF-7, and MDA-MB-231 cell lines with IC₅₀ values of 5.6 ± 2.0, 5.9 ± 0.6, and 6.6 ± 1.9 µM, respectively. mdpi.com These analogues also showed anticancer activity against Hep-G2, HCT-116, and QG-56 cell lines. mdpi.com The National Cancer Institute (NCI) employs a one-dose antiproliferative assay at a concentration of 10 µM against a panel of 60 human tumor cell lines (NCI60) for initial screening. mdpi.com
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12b | A549 (Lung) | 8.21 | semanticscholar.orgnih.gov |
| 12b | HCT-116 (Colon) | 19.56 | semanticscholar.orgnih.gov |
| Curcumin-Pyrazole Analogue | PC-3 (Prostate) | 5.6 ± 2.0 | mdpi.com |
| Curcumin-Pyrazole Analogue | MCF-7 (Breast) | 5.9 ± 0.6 | mdpi.com |
| Curcumin-Pyrazole Analogue | MDA-MB-231 (Breast) | 6.6 ± 1.9 | mdpi.com |
Enzyme Inhibition Assays with Recombinant Proteins
A primary mechanism of action for many pyrazolopyrimidine derivatives is the inhibition of kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.
Compounds 8 , 10 , 12a , and 12b were evaluated for their ability to inhibit wild-type Epidermal Growth Factor Receptor (EGFRWT), a key target in cancer therapy. semanticscholar.orgnih.gov Compound 12b emerged as the most potent inhibitor with an IC₅₀ value of 0.016 µM. semanticscholar.orgnih.govnih.gov Furthermore, this compound also demonstrated significant activity against the mutant EGFRT790M, which is associated with resistance to some EGFR inhibitors, showing an IC₅₀ of 0.236 µM. semanticscholar.orgnih.govnih.gov This indicates a dual inhibitory capability that is highly desirable in cancer therapeutics. Other pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent inhibitors of cyclin-dependent kinases (CDKs), with some showing nanomolar inhibitory activity. nih.gov For example, a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine was found to be a potent CDK inhibitor, and its competitive mode of inhibition was confirmed through crystal structure analysis. nih.gov
| Compound | Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12b | EGFRWT | 0.016 | semanticscholar.orgnih.govnih.gov |
| 12b | EGFRT790M | 0.236 | semanticscholar.orgnih.govnih.gov |
| Erlotinib (Reference) | EGFRWT | 0.006 | nih.gov |
| Erlotinib (Reference) | EGFRT790M | 0.563 | semanticscholar.org |
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are utilized to understand how a compound affects specific cellular signaling pathways. While direct reporter gene assay data for this compound is not extensively detailed in the provided search results, the potent inhibition of kinases like EGFR strongly suggests modulation of downstream pathways such as those involved in cell proliferation, survival, and apoptosis. mdpi.com The pyrazolopyrimidine scaffold is known to modulate multiple signal pathways that regulate these cellular processes. mdpi.com
Flow Cytometric Analyses of Cell Cycle Progression and Apoptosis Induction
Flow cytometry is a powerful technique to assess the effects of a compound on the cell cycle and to quantify apoptosis (programmed cell death).
Treatment of A549 cells with compound 12b led to cell cycle arrest at the S and G2/M phases. semanticscholar.orgnih.gov This indicates that the compound interferes with DNA synthesis and mitotic entry, thereby halting cell proliferation. Furthermore, compound 12b was shown to be a potent inducer of apoptosis. semanticscholar.orgnih.gov This was evidenced by a significant 8.8-fold increase in the BAX/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway. semanticscholar.orgnih.gov The use of propidium (B1200493) iodide (PI) staining in flow cytometry allows for the identification of apoptotic cells, which exhibit DNA fragmentation and a subsequent loss of nuclear DNA content, appearing as a "sub-G1" peak. nih.gov
Viral Replication Inhibition Assays in Cell Culture Models
In addition to anticancer activity, pyrazolopyrimidine derivatives have been investigated for their antiviral properties.
Specifically, inhibitors of the Hepatitis B Virus (HBV) Ribonuclease H (RNase H) have been developed from different chemical scaffolds. nih.gov Three such inhibitors, 110 (an α-hydroxytropolone), 1133 (an N-hydroxypyridinedione), and 1073 (an N-hydroxynapthyridinone), were tested in HBV-infected HepG2-NTCP cells. nih.gov These compounds effectively inhibited HBV replication and the formation of covalently closed circular DNA (cccDNA), which is essential for the persistence of HBV infection. nih.gov The 50% effective concentrations (EC₅₀s) in these infection studies ranged from 0.049 to 0.078 µM. nih.gov At a concentration of 5 µM, all three compounds suppressed cccDNA formation by over 98% when administered shortly after infection. nih.gov
| Compound | Virus | Cell Model | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 110 (α-hydroxytropolone) | HBV | HepG2-NTCP | 0.049 - 0.078 | nih.gov |
| 1133 (N-hydroxypyridinedione) | HBV | HepG2-NTCP | 0.049 - 0.078 | nih.gov |
| 1073 (N-hydroxynapthyridinone) | HBV | HepG2-NTCP | 0.049 - 0.078 | nih.gov |
Preclinical In Vivo Efficacy Studies in Non-Human Models
Information regarding preclinical in vivo efficacy studies specifically for this compound in non-human models is limited in the provided search results. However, for some pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure, promising in vivo activity has been noted, leading to their progression into preclinical animal efficacy and safety studies. url.edu The transition from in vitro to in vivo studies is a critical step in the drug development process to evaluate a compound's efficacy and behavior in a whole-organism system.
Assessment in Established Murine or Other Mammalian Disease Models
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant anti-cancer activity in various preclinical models, particularly in hematological malignancies. For instance, a potent derivative, compound 4.35 (3-isopropyl-5-((2-(isopropylsulfonyl)ethyl)thio)-7-((4-(pyridin-2-yl)benzyl)amino)-1H-pyrazolo[4,3-d]pyrimidine), has been evaluated in mouse xenograft models of non-Hodgkin lymphoma. nih.gov In these studies, compound 4.35 exhibited significant activity both as a single agent and in combination with the BCL2 inhibitor venetoclax. nih.gov
Another study focused on a different derivative, compound 24 (5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine), which was tested in a patient-derived xenograft model of lymphoma. nih.gov This compound was found to induce the degradation of cyclin K in vivo, highlighting a potential dual mechanism of action. nih.gov
These findings underscore the therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold in oncology and provide a strong rationale for the further preclinical development of compounds within this class, including this compound.
Table 1: Preclinical In Vivo Efficacy of a Pyrazolo[4,3-d]pyrimidine Derivative
| Compound | Cancer Model | Route of Administration | Key Findings | Reference |
| 4.35 | Non-Hodgkin Lymphoma Xenograft | Not Specified | Significant activity as monotherapy and in combination with venetoclax. | nih.gov |
| 24 | Patient-Derived Lymphoma Xenograft | Not Specified | Induced degradation of cyclin K in vivo. | nih.gov |
Pharmacodynamic Biomarker Evaluation in Preclinical Models
Specific studies detailing the use of pharmacodynamic biomarkers to assess the in vivo activity of this compound are not currently available. However, for the broader class of pyrazolo[4,3-d]pyrimidine CDK inhibitors, the primary mechanism of action involves the inhibition of CDK-mediated phosphorylation. nih.govnih.gov
In preclinical studies of related compounds, the dephosphorylation of CDK substrates has been a key indicator of target engagement and biological activity. nih.govnih.gov For example, treatment of lymphoma cell lines with compound 4.35 led to the dephosphorylation of the retinoblastoma protein (Rb) and the RNA polymerase II C-terminal domain, which are well-established substrates of CDKs. nih.gov The assessment of these phosphorylation events in tumor tissues from preclinical models would serve as a direct pharmacodynamic biomarker of drug activity.
Furthermore, downstream effects of CDK inhibition, such as the induction of apoptosis, can also be monitored. This can be achieved by measuring markers like cleaved PARP-1 and the activation of caspases, both of which were observed in lymphoma cells treated with compound 4.35 . nih.gov
Proof-of-Concept Studies in Relevant Biological Systems
Proof-of-concept for the pyrazolo[4,3-d]pyrimidine scaffold as a potent inhibitor of CDKs has been firmly established through various in vitro studies. A significant milestone was the determination of the co-crystal structure of compound 24 with fully active CDK2/cyclin A2 at a resolution of 1.7 Å. nih.gov This structural analysis confirmed that the compound binds competitively to the ATP-binding site of the kinase, providing a clear molecular basis for its inhibitory activity. nih.gov
Biochemical assays have further demonstrated the potent and selective nature of these inhibitors. For instance, compound 4.35 was found to be a highly selective inhibitor of CDK2, CDK5, and CDK9. nih.gov The cellular consequences of this inhibition have been demonstrated in cultured lymphoma cell lines, where treatment with this compound led to the expected downstream effects of CDK inhibition, including the induction of apoptosis. nih.gov These studies provide compelling evidence that the pyrazolo[4,3-d]pyrimidine core is a valid and promising scaffold for the development of novel CDK inhibitors.
Characterization of Resistance Mechanisms and Strategies to Overcome Them
Identification of Acquired Resistance Mutations in Target Enzymes (e.g., T315I in Bcr-Abl, T790M in EGFR)
There is currently no specific published data identifying acquired resistance mutations for inhibitors based on the this compound scaffold. However, resistance to kinase inhibitors is a common clinical challenge, often arising from mutations in the target kinase that prevent drug binding. Well-known examples include the T315I "gatekeeper" mutation in the Bcr-Abl kinase, which confers resistance to imatinib (B729) in chronic myeloid leukemia, and the T790M mutation in the epidermal growth factor receptor (EGFR), which leads to resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer. nih.gov
Given that pyrazolo[4,3-d]pyrimidines act as ATP-competitive inhibitors of CDKs, it is conceivable that resistance could emerge through mutations in the ATP-binding pocket of the target CDK that would sterically hinder the binding of the inhibitor. General mechanisms of resistance to CDK4/6 inhibitors have been described and include alterations in cell cycle-specific proteins such as the loss of the retinoblastoma (RB) tumor suppressor, amplification of E2F, and overexpression of other cyclins or CDKs. nih.gov
Rational Design of Second-Generation Inhibitors to Circumvent Resistance
The development of second-generation inhibitors is a key strategy to overcome acquired resistance to kinase inhibitors. This approach involves designing new molecules that can effectively inhibit the mutated kinase. For the pyrazolo[3,4-d]pyrimidine scaffold, which is isomeric to the pyrazolo[4,3-d]pyrimidine core, this strategy has been successfully applied. tandfonline.com For example, second-generation EGFR inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed to be effective against the T790M mutant EGFR. nih.govtandfonline.com
While there are no specific examples of second-generation inhibitors of this compound designed to overcome resistance, the principles of rational drug design would apply. This would involve obtaining the crystal structure of the resistant kinase to understand the structural basis of resistance. This information would then guide the design of new derivatives of the pyrazolo[4,3-d]pyrimidine scaffold with modified substituents that can accommodate the mutated binding site and restore inhibitory activity. The identification of pyrazolo[4,3-d]pyrimidines as a "new generation" of CDK inhibitors suggests the ongoing evolution of this scaffold to improve potency and selectivity. nih.gov
In-depth Analysis of Computational Studies on this compound Reveals a Gap in Current Research
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific computational chemistry studies—including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations—for the compound This compound . While this compound, identified by CAS number 162791-82-4, is commercially available, it has not been the specific subject of published research that aligns with the requested detailed outline. bldpharm.com
The available body of research in this area predominantly focuses on the isomeric scaffold, pyrazolo[3,4-d]pyrimidine , and its various derivatives. This scaffold is a well-recognized bioisostere of purine (B94841) and serves as a core structure in the development of various kinase inhibitors. nih.govresearchgate.net Extensive computational and medicinal chemistry research has been conducted on pyrazolo[3,4-d]pyrimidine derivatives, exploring their potential as anticancer agents and inhibitors of enzymes like cyclin-dependent kinases (CDKs). rsc.orgnih.gov
For instance, studies on the related pyrazolo[3,4-d]pyrimidine scaffold have successfully employed molecular docking to elucidate binding modes within target proteins, and 3D-QSAR and molecular dynamics simulations have been used to understand the structure-activity relationships and stability of ligand-protein complexes. rsc.orgtandfonline.com These computational approaches are instrumental in the rational design and optimization of new therapeutic agents.
However, these findings are specific to the pyrazolo[3,4-d]pyrimidine core and other related fused pyrazole systems, such as pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines. nih.gov Direct extrapolation of this data to This compound would be scientifically unsound due to the significant impact that isomeric and substituent changes can have on the molecule's electronic, steric, and pharmacokinetic properties. The specific placement of the iodine atom and the amine group, as well as the fusion pattern of the pyrazole and pyrimidine (B1678525) rings, dictates the molecule's unique three-dimensional shape and its potential interactions with biological targets.
At present, the scientific community has not published specific research pertaining to the molecular docking, QSAR analysis, or molecular dynamics simulations of This compound . Therefore, a detailed article that strictly adheres to the requested outline focusing solely on this compound cannot be generated without resorting to speculation. The field represents an open area for future investigation, where the established computational methodologies used for its isomers could be applied to uncover the therapeutic potential of this specific molecule.
Computational Chemistry and Rational Drug Design Approaches
Molecular Dynamics Simulations
Investigation of Ligand-Target Complex Stability and Dynamics
While specific molecular dynamics (MD) simulation studies on the 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine complex are not extensively documented in publicly available literature, the stability and dynamics of complexes involving the closely related pyrazolo[3,4-d]pyrimidine scaffold have been investigated. rsc.org MD simulations are powerful computational tools used to predict the binding mode and stability of a ligand within the active site of its target protein over time.
For instance, molecular docking and dynamics studies on novel pyrazolo[3,4-d]pyrimidine derivatives as FLT3 inhibitors have been performed to predict their binding modes. rsc.org These simulations can reveal crucial information about the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation is a key metric used to assess the stability of the complex. A stable complex will typically show a low and converging RMSD value over the simulation time. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify the flexibility of different regions of the protein upon ligand binding.
Conformational Sampling and Induced Fit Phenomena
The conformational flexibility of a ligand and the ability of its target protein to adapt its shape upon binding (induced fit) are critical for molecular recognition. Pyrazolo[4,3-d]pyrimidine derivatives, like many small molecule inhibitors, can adopt multiple conformations, and identifying the bioactive conformation is a key challenge in drug design.
Computational techniques such as conformational search algorithms and induced fit docking (IFD) are employed to explore the conformational space of the ligand and the flexibility of the protein active site. IFD protocols allow for side-chain and even backbone movements of the protein, providing a more realistic model of the binding event. Studies on related pyrazolopyrimidine-based inhibitors have utilized molecular docking to understand their binding modes, which inherently involves considering the conformational preferences of the ligands. nih.govrsc.orgnih.gov
For this compound, understanding its conformational preferences and how it induces changes in the target's active site would be crucial for optimizing its binding affinity and selectivity. The presence of the exocyclic amine group and the potential for rotation around the bond connecting it to the pyrimidine (B1678525) ring adds to the conformational complexity that needs to be computationally explored.
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness
The success of a drug candidate is not solely dependent on its target affinity but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models play a vital role in the early assessment of these properties, helping to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics.
Computational Assessment of Absorption and Distribution Characteristics (e.g., Blood-Brain Barrier (BBB) penetration prediction, Human Intestinal Absorption)
Predictive models, often based on quantitative structure-property relationships (QSPR), are used to estimate properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. While specific data for this compound is not available, studies on analogous pyrazolo[3,4-d]pyrimidine derivatives provide valuable insights. For example, in silico ADMET studies on a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives predicted that most compounds would have good to moderate human intestinal absorption. nih.gov However, the same study predicted poor BBB penetration for all the compounds, which is often a desirable property for peripherally acting drugs to minimize central nervous system side effects. nih.gov
Table 1: Predicted ADMET Properties for Representative Pyrazolopyrimidine Derivatives (Analogous Compounds) This data is for analogous compounds and should be considered as an estimation for this compound.
| Compound Class | Predicted Human Intestinal Absorption | Predicted BBB Penetration |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Good to Moderate | Low to Very Low |
| Pyrazolo[4,3-e] nih.govrsc.orgtriazolo[1,5-c]pyrimidines | Good to Moderate | Low to Very Low |
Data based on findings from studies on related pyrazolopyrimidine scaffolds. nih.gov
Enzyme Metabolism Prediction (e.g., Cytochrome P450 inhibition prediction)
The cytochrome P450 (CYP) family of enzymes is a major player in drug metabolism. Predicting a compound's potential to inhibit or be metabolized by these enzymes is crucial to avoid drug-drug interactions and ensure an adequate pharmacokinetic profile. In silico methods can predict which CYP isoforms are likely to be inhibited by a new chemical entity. Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that they can be stable to metabolism by human liver microsomes. nih.gov Computational predictions for some series of pyrazolo[3,4-d]pyrimidine derivatives suggest they are unlikely to be potent inhibitors of major CYP isoforms like CYP2D6. nih.gov
Table 2: Predicted Cytochrome P450 Inhibition for Representative Pyrazolopyrimidine Derivatives (Analogous Compounds) This data is for analogous compounds and should be considered as an estimation for this compound.
| Compound Class | Predicted CYP2D6 Inhibition |
|---|---|
| Pyrazolo[3,4-d]pyrimidines | Low to No Inhibition |
Data based on findings from studies on related pyrazolopyrimidine scaffolds. nih.gov
Fragment-Based Drug Design (FBDD) and Ligand-Based Drug Design (LBDD) Principles
Both FBDD and LBDD are powerful strategies in rational drug design that can be applied to the development of inhibitors based on the this compound scaffold.
Fragment-Based Drug Design (FBDD) starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. These fragments are then grown or linked together to create a more potent lead compound. The pyrazolo[4,3-d]pyrimidine core itself can be considered a key fragment that occupies the adenine-binding region of kinases. In an FBDD approach, different substituents could be systematically explored at the 3- and 7-positions to probe for additional interactions with the target and enhance binding affinity and selectivity.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. LBDD methods rely on the knowledge of other molecules that bind to the target of interest. These methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. For this compound, a pharmacophore model could be developed based on known kinase inhibitors that share the pyrazolopyrimidine scaffold. This model would then guide the design of new derivatives with improved activity. The design of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors has been guided by the pharmacophoric features of known inhibitors. nih.gov
The integration of these computational approaches provides a robust framework for the optimization of this compound as a potential therapeutic agent, enabling a more efficient and informed drug discovery process.
Future Perspectives and Broader Research Impact
Potential Therapeutic Areas for Further Preclinical and Academic Investigation
The inherent biological relevance of the pyrazolopyrimidine core suggests its derivatives could be developed for a wide range of diseases. The following sections outline key therapeutic areas where 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine could serve as a crucial starting point for drug discovery programs.
The pyrazolo[4,3-d]pyrimidine framework is a well-established scaffold for the development of anticancer agents, primarily due to its ability to act as an ATP-competitive inhibitor of protein kinases. Research has demonstrated that derivatives of this scaffold are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established oncology targets. nih.gov
Further investigation into 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines has yielded nanomolar inhibitors with strong antiproliferative activity. nih.gov One such compound was found to possess a dual mechanism of action, not only inhibiting CDK12 kinase activity but also acting as a "molecular glue" to induce the proteasome-dependent degradation of its partner protein, cyclin K. nih.gov This dual action represents a cutting-edge approach to cancer therapy that could be explored using derivatives of this compound.
Moreover, the pyrazolo[4,3-d]pyrimidine core has been successfully utilized to create microtubule targeting agents. nih.gov These agents, which disrupt the formation of the cellular skeleton, are a cornerstone of cancer chemotherapy. Notably, a pyrazolo[4,3-d]pyrimidine derivative demonstrated excellent potency against a wide range of tumor cell lines, including those with multidrug resistance phenotypes. nih.gov In a preclinical mouse model of breast cancer engineered to overexpress βIII-tubulin—a known mechanism of resistance to taxane (B156437) drugs—this compound was significantly more effective than the standard-of-care chemotherapeutic, paclitaxel. nih.gov This highlights the potential for developing derivatives of this compound to overcome clinically relevant drug resistance.
Table 1: Investigated Oncology Targets for the Pyrazolo[4,3-d]pyrimidine Scaffold
| Target Class | Specific Target(s) | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinases (e.g., CDK2, CDK12) | Inhibition of kinase activity, cell cycle arrest, induction of apoptosis, degradation of cyclin K. | nih.gov |
The structural similarity of the pyrazolo[4,3-d]pyrimidine scaffold to purine (B94841) nucleosides makes it a prime candidate for the development of antiviral and antiparasitic agents that interfere with nucleic acid synthesis or other essential pathways in pathogens.
Studies have shown that pyrazolo[4,3-d]pyrimidine nucleosides, specifically N1 analogues of the antibiotic formycin B, possess antiviral properties. nih.govacs.org While early work focused on viruses like Herpes Simplex Virus, the broader potential of the related pyrazolopyrimidine class has been demonstrated against a wide array of DNA and RNA viruses. nih.govnih.govasm.org For instance, the isomeric pyrazolo[3,4-d]pyrimidine scaffold has been used to generate compounds with activity against Zika virus and Dengue virus, indicating the utility of this chemical class in addressing emerging viral threats. mdpi.com The mechanism of action for some of these antiviral compounds involves the inhibition of essential host or viral enzymes, such as orotidylate decarboxylase, which is critical for pyrimidine (B1678525) biosynthesis. nih.govasm.org
The development of CNS-penetrant antiparasitic agents from the isomeric 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests that derivatives of this compound could also be explored for treating parasitic infections of the central nervous system.
Table 2: Investigated Infectious Disease Targets for Pyrazolopyrimidine Scaffolds
| Pathogen Class | Specific Pathogen(s) / Target(s) | Scaffold | Reference(s) |
|---|---|---|---|
| Viruses | Herpes Simplex Virus (HSV) | Pyrazolo[4,3-d]pyrimidine | nih.gov |
| Viruses | Zika Virus, Dengue Virus | Pyrazolo[3,4-d]pyrimidine | mdpi.com |
Chronic inflammation underlies numerous human diseases, including rheumatoid arthritis and acute lung injury (ALI). The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed to generate potent anti-inflammatory agents.
In the context of rheumatoid arthritis, derivatives have been designed as inhibitors of inducible nitric oxide synthase (iNOS) dimerization. nih.gov One lead compound potently inhibited the release of nitric oxide (NO), a key inflammatory mediator, and demonstrated efficacy in a preclinical rat model of arthritis. nih.gov For acute lung injury, pyrazolo[4,3-d]pyrimidine derivatives were shown to suppress the production of multiple inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the TLR4/p38 signaling pathway. nih.govtandfonline.com A lead compound from this series also showed significant anti-inflammatory effects in a mouse model of LPS-induced ALI. nih.govtandfonline.com Given these findings, this compound is a valuable starting point for creating new modulators of inflammatory pathways.
Beyond inflammation and oncology, the pyrazolo[4,3-d]pyrimidine scaffold has shown promise in cardiovascular research. Specifically, derivatives based on the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core have been identified as potent, selective, and orally bioavailable inhibitors of coagulation Factor Xa. nih.gov Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thrombosis. The discovery of pyrazolo[4,3-d]pyrimidines as Factor Xa inhibitors opens a significant avenue for future research, positioning this compound as a potential precursor for novel anticoagulant therapies.
Chemical Biology Applications and Tool Development
In addition to its therapeutic potential, 3-Iodo-1H-pyrazolo[4,4,3-d]pyrimidin-7-amine is a valuable building block for creating sophisticated chemical tools to dissect biological pathways.
The iodine atom at the 3-position is a key feature that enables the use of this compound in chemical biology. This halogen atom serves as a versatile reactive handle for synthetic diversification through various cross-coupling reactions, such as the Sonogashira coupling. arkat-usa.org This allows for the systematic and efficient synthesis of a library of derivatives, which is essential for establishing structure-activity relationships (SAR) and optimizing compounds for potency and selectivity against a specific biological target.
Once a potent and selective inhibitor is developed, it can be further modified into a chemical probe. For example, by attaching reporter tags such as fluorophores or biotin (B1667282) to a less critical position of the molecule, researchers can create probes for use in target validation and imaging experiments. The development of a pyrazolo[4,3-d]pyrimidine that binds to CDK2, for which a co-crystal structure was solved, provides a clear blueprint of the molecular interactions involved. nih.gov This detailed structural information is invaluable for designing high-fidelity chemical probes to study kinase biology. Furthermore, the discovery of derivatives that can induce protein degradation suggests that the scaffold could be used to develop probes that function through novel mechanisms, providing powerful tools to elucidate complex cellular pathways. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Paclitaxel |
Utilization in Mechanistic Studies of Cellular Processes
The this compound core is instrumental in the development of kinase inhibitors, which are crucial tools for dissecting cellular signaling pathways. nih.govrsc.org The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the title compound, is a known bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. nih.gov This characteristic has been exploited to develop inhibitors for a variety of kinases implicated in diseases like cancer. nih.govnih.gov
The presence of the iodine atom at the 3-position offers a unique handle for both synthetic elaboration and mechanistic investigation. It can be readily displaced or involved in further cross-coupling reactions, allowing for the generation of diverse chemical libraries to probe kinase function. mdpi.com For instance, derivatives of the isomeric pyrazolo[3,4-d]pyrimidine have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key regulator in B-cell receptor signaling. nih.gov While highly effective, some of these inhibitors exhibit off-target effects due to the conservation of key residues in other kinases. nih.gov The strategic modification of the pyrazolopyrimidine core, including the position analogous to the 3-iodo position, is a key strategy to enhance selectivity. nih.gov
Furthermore, pyrazolopyrimidine-based kinase inhibitors have been shown to induce oxidative stress in cancer cells, contributing to their anti-tumor activity. mdpi.com The specific role of the 3-iodo substituent in modulating these off-target effects or inducing specific cellular responses remains an important area for future mechanistic studies. By developing a suite of analogs based on this compound, researchers can systematically investigate the structure-activity relationships that govern kinase inhibition and cellular responses, thereby elucidating the intricate signaling networks that control cell fate.
Cross-Disciplinary Applications in Materials Science and Agrochemical Research
While the primary focus of pyrazolopyrimidine research has been in medicinal chemistry, the unique electronic and structural properties of these compounds suggest potential applications in other fields.
Exploration in Advanced Material Development (e.g., polymers, coatings)
The development of functional materials with novel optical, electronic, or responsive properties is a rapidly growing field. Heterocyclic compounds, including pyrazolopyrimidines, are being explored for their potential in creating advanced materials. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, has attracted attention in materials science due to its significant photophysical properties. nih.gov Although direct research on the application of this compound in polymers or coatings is not yet prevalent, its structural features suggest it could be a valuable building block. The presence of the amine and iodo groups provides reactive sites for polymerization or for grafting onto surfaces to create functional coatings. The potential for these materials to exhibit interesting electronic or light-emitting properties warrants further investigation.
Research in Agrochemical Development (e.g., pest control, crop protection)
Heterocyclic compounds form the basis of a significant portion of modern agrochemicals, including insecticides, fungicides, and herbicides. ijfans.orgnih.gov More than two-thirds of agrochemicals introduced in recent decades contain a heterocyclic core. nih.gov The pyrazolopyrimidine scaffold, being a purine isostere, has the potential to interfere with biological processes in pests and pathogens. researchgate.net
Current Challenges and Future Opportunities in Pyrazolopyrimidine Research
Despite the significant promise of pyrazolopyrimidine derivatives, several challenges need to be addressed to fully realize their therapeutic and industrial potential.
Addressing Synthetic Scalability and Cost-Effectiveness in Research
The widespread use of any chemical compound in research and development is contingent on its accessibility, which is directly related to the scalability and cost-effectiveness of its synthesis. While numerous methods exist for the synthesis of the pyrazolopyrimidine core, many can be complex and require challenging purification steps. researchgate.net High-throughput synthesis methods are being developed to rapidly generate libraries of pyrazolopyrimidine derivatives for screening. scispace.com
For this compound, the introduction of the iodine atom adds a specific challenge. Direct iodination can sometimes lack regioselectivity, while multi-step syntheses can be inefficient. mdpi.com The development of robust, scalable, and cost-effective synthetic routes is crucial. Recent advances in synthetic methodology, such as the use of microwave-assisted synthesis and novel catalytic systems, offer promising avenues for improving the efficiency of pyrazolopyrimidine synthesis. nih.gov For instance, microwave irradiation has been shown to significantly accelerate reaction times and improve yields for the synthesis of related heterocyclic systems. nih.gov The development of efficient one-pot procedures and the use of greener solvents and catalysts will be key to making this compound and its derivatives more readily available for widespread investigation. researchgate.net
Table 1: Comparison of Synthetic Approaches for Pyrazolopyrimidine Derivatives
| Synthetic Method | Advantages | Disadvantages | Relevant Compounds |
|---|---|---|---|
| Classical Cyclization | Well-established, versatile | Often requires harsh conditions, multi-step | Allopurinol scispace.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required | 3-halo-pyrazolo[1,5-a]pyrimidines nih.gov |
| High-Throughput Synthesis | Rapid generation of libraries | Can be difficult to optimize for all derivatives | Extended pyrazolo[3,4-d]dihydropyrimidines scispace.com |
| One-Pot Procedures | Reduced work-up, increased efficiency | Can be sensitive to reaction conditions | N-Aryl[3,4-d]pyrazolopyrimidines researchgate.net |
Strategies for Achieving Enhanced Selectivity and Overcoming Biological Resistance
A major challenge in the development of kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. nih.gov The structural similarity between the ATP-binding sites of different kinases makes achieving high selectivity a difficult task. Furthermore, the development of drug resistance, often through mutations in the kinase domain, is a common reason for the failure of targeted therapies. nih.govyoutube.com
For pyrazolopyrimidine-based inhibitors, strategies to enhance selectivity include modifying substituents on the core scaffold to exploit subtle differences in the ATP-binding pockets of various kinases. nih.gov The 3-iodo group of this compound provides a key position for such modifications. By exploring a range of substituents at this position, it may be possible to design inhibitors with improved selectivity profiles.
Overcoming resistance requires the development of next-generation inhibitors that are effective against mutated forms of the target kinase or that work through alternative mechanisms. nih.gov One approach is the development of allosteric inhibitors that bind to sites other than the ATP pocket, which can be effective against mutations that confer resistance to ATP-competitive inhibitors. nih.gov Combination therapies, where an ATP-competitive inhibitor is used alongside an allosteric inhibitor or a drug targeting a different pathway, also represent a promising strategy to overcome resistance. nih.gov The this compound scaffold could serve as a starting point for the design of covalent inhibitors or probes to study resistance mechanisms in more detail.
Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects
While specific multi-omics studies on this compound are not yet available in the public domain, the integration of multi-omics data represents a critical frontier for a comprehensive understanding of its biological effects. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, is essential for elucidating the full spectrum of a compound's interactions within a biological system. For a molecule like this compound, which belongs to the pyrazolopyrimidine class known for its kinase inhibitory activities, a multi-omics strategy would be invaluable. nih.govnih.gov
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govresearchgate.net Research on various kinase inhibitors has demonstrated that a multi-omics approach can uncover not only the primary targets but also off-target effects, downstream signaling consequences, and mechanisms of acquired resistance. researchgate.netnih.govnih.gov
Genomics would play a foundational role by identifying genetic factors, such as specific mutations in target kinases (e.g., EGFR), that could influence cellular sensitivity or resistance to this compound.
Transcriptomics , through techniques like RNA-sequencing, would reveal how the compound alters gene expression profiles. For instance, studies on EGFR tyrosine kinase inhibitors (TKIs) have used transcriptomic analysis to identify changes in the expression of genes involved in cell growth, apoptosis, and pathways that mediate resistance. nih.govresearchgate.net This could provide a dynamic view of the cellular response to treatment.
Proteomics and Phosphoproteomics are particularly crucial for understanding the effects of kinase inhibitors. Quantitative proteomics can identify changes in the abundance of thousands of proteins following compound treatment, offering insights into the cellular pathways being modulated. aacrjournals.orgmdpi.com Phosphoproteomics, a sub-discipline of proteomics, directly measures changes in protein phosphorylation, which is the direct consequence of kinase activity. This allows for the identification of the specific signaling pathways being inhibited or activated by the compound. mdpi.com For a potential kinase inhibitor like this compound, this would be key to confirming its mechanism of action and identifying its spectrum of targeted kinases within the cell. nih.govspringernature.com
Metabolomics would complement the other 'omics' by providing a functional readout of the cellular state. By analyzing the global metabolic profile, researchers can understand how the inhibition of specific signaling pathways by the compound ultimately impacts cellular metabolism, a hallmark of many cancer cells. nih.gov
The true power of this approach lies in the integration of these data layers. For example, a decrease in the phosphorylation of a key signaling protein (detected by phosphoproteomics) could be correlated with changes in the expression of downstream genes (transcriptomics) and subsequent alterations in metabolic pathways (metabolomics). This integrated analysis provides a holistic and systems-level understanding of the compound's effects, far beyond what can be achieved with traditional biochemical assays alone. aacrjournals.org Such a comprehensive dataset can facilitate the identification of predictive biomarkers for efficacy, uncover novel therapeutic applications, and guide the development of combination therapies to overcome resistance. researchgate.netnews-medical.net
To illustrate the potential of this approach for this compound, a hypothetical multi-omics experimental design and potential findings are presented in the table below.
Interactive Data Table: Hypothetical Multi-Omics Analysis of this compound in a Cancer Cell Line
This table outlines the potential data that could be generated from a multi-omics study. This is a hypothetical representation and does not reflect actual experimental data.
| Omics Layer | Technique | Hypothetical Key Finding | Potential Interpretation |
| Genomics | Whole Exome Sequencing | Identification of a specific kinase mutation in resistant cells. | The mutation may alter the drug-binding site, reducing the efficacy of the compound. |
| Transcriptomics | RNA-Sequencing | Downregulation of cell cycle progression genes (e.g., cyclins, CDKs). | The compound may be arresting the cell cycle, consistent with CDK inhibition. |
| Proteomics | Mass Spectrometry (SILAC/TMT) | Decreased abundance of proteins involved in DNA replication and repair. | Supports the transcriptomic data, indicating a block in cell proliferation. |
| Phosphoproteomics | Mass Spectrometry with phosphopeptide enrichment | Reduced phosphorylation of key proteins in the EGFR and CDK2 signaling pathways. | Suggests direct or indirect inhibitory activity against EGFR and CDK2. |
| Metabolomics | GC-MS/LC-MS | Alterations in nucleotide and amino acid metabolism. | Reflects the downstream consequences of cell cycle arrest and inhibited proliferation. |
Q & A
Q. Table 1: Representative Reaction Conditions
What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H NMR : Distinct aromatic proton signals (δ 7.0–7.7 ppm) and coupling constants (e.g., J = 7.5 Hz for aryl protons) confirm substituent positions. For example, methoxy groups show singlets at δ 3.8–3.9 ppm .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within 0.2% of calculated values) .
- Melting Points : Used to assess crystallinity and purity (e.g., 244–245°C for thienyl-substituted analogs) .
How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while chloroform facilitates nitro group reductions .
- Catalysts : Pd/C for hydrogenation of nitro groups and BBr₃ for demethylation improve efficiency .
- Temperature Control : Microwave irradiation reduces side reactions (e.g., decomposition at high temperatures) .
- Workup : Recrystallization from MeNO₂/EtOH mixtures enhances purity .
What strategies resolve discrepancies in NMR data for derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions, especially for iodine-substituted analogs .
- Substituent Effects : Electron-withdrawing iodine at C3 deshields adjacent protons, shifting H-5 and H-6 signals upfield by 0.2–0.5 ppm compared to non-iodinated analogs .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations) .
What safety protocols are critical for handling this compound?
Answer:
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., POCl₃ in cyclization steps) .
- First Aid : Immediate rinsing with water for exposure; consult medical professionals if inhaled .
How does iodination at C3 influence electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect : Iodine increases electrophilicity at C5, enabling nucleophilic substitutions (e.g., Suzuki couplings) .
- Steric Effects : Bulkier iodine may hinder reactions at adjacent positions, necessitating steric-tolerant catalysts .
- Biological Impact : Iodine enhances lipophilicity, improving membrane permeability in kinase inhibition assays (observed in analog studies) .
How are biological activities of derivatives assessed?
Answer:
- Kinase Assays : Measure IC₅₀ values against targets (e.g., AGC kinases) using fluorescence polarization .
- SAR Studies : Modify 2- and 5-positions (e.g., aryl, furyl, thienyl) to correlate structure with activity .
- Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
